N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c27-21(22-9-15-6-7-19-20(8-15)30-14-29-19)25-11-17(12-25)26-10-16(23-24-26)13-28-18-4-2-1-3-5-18/h1-8,10,17H,9,11-14H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZGLAWHSCXZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC3=C(C=C2)OCO3)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a triazole ring, which are known for their biological significance. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor and antimicrobial activities.
Antitumor Activity
The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies utilizing various cancer cell lines demonstrated that the compound effectively reduces cell viability.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | High antitumor activity |
| NCI-H358 | 6.48 ± 0.11 | High antitumor activity |
| A549 | 9.48 ± 1.15 | Moderate activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound displayed higher activity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, suggesting a need for further optimization for clinical applications .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. The following table summarizes its efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Saccharomyces cerevisiae | 64 |
These results indicate that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : The compound is believed to interact with DNA, binding preferentially within the minor groove and potentially disrupting replication processes. This interaction may lead to apoptosis in cancer cells.
- Antimicrobial Mechanism : The antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes within microbial cells.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
-
Case Study on Antitumor Efficacy :
- In a study involving xenograft models of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Histological analysis revealed increased apoptosis markers in treated tumors.
-
Case Study on Antimicrobial Properties :
- A study assessed the efficacy of the compound against multi-drug resistant Staphylococcus aureus. The results showed a substantial reduction in bacterial load in treated mice compared to untreated controls.
Comparison with Similar Compounds
Core Heterocycle Variations
- Azetidine vs. Thiazole/Thiadiazole : The target compound’s azetidine ring distinguishes it from analogues like "N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" (), which contains a thiadiazole ring. Azetidine’s smaller ring size may reduce steric hindrance and improve binding to compact active sites .
- Triazole Substituents: The phenoxymethyl group on the triazole contrasts with the trifluoromethyl and oxo groups in "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide" (). Phenoxymethyl may enhance lipophilicity, while trifluoromethyl groups improve metabolic resistance .
Benzodioxole Derivatives
Compounds such as "1-(benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(thiophen-2-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide" () share the benzodioxole motif but incorporate thiophene and cyclopropane rings. These structural differences likely alter electronic properties and target engagement compared to the azetidine-triazole scaffold .
Hypothetical Pharmacological Implications
- Triazole vs. Benzimidazole: The 1,2,3-triazole in the target compound differs from benzimidazole derivatives (), which are known for DNA intercalation. The triazole’s hydrogen-bonding capacity could favor kinase or protease inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
